2-(Chloromethyl)-2-methyloxolane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-2-methyloxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-6(5-7)3-2-4-8-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEQWFQSYQGJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 2 Chloromethyl 2 Methyloxolane
Direct Chloromethylation of Methylated Oxolane Scaffolds
Direct chloromethylation strategies focus on introducing a chloromethyl group onto the 2-position of a 2-methyloxolane ring. These methods often leverage electrophilic, radical, or photo-induced reactions.
Electrophilic Chloromethylation via Formaldehyde (B43269) and Hydrogen Halides
A primary method for introducing a chloromethyl group is through an electrophilic reaction using formaldehyde or its equivalents, such as paraformaldehyde, and hydrogen chloride. thieme-connect.de This reaction is typically catalyzed by a Lewis acid, like zinc chloride, or a protic acid. thieme-connect.dewikipedia.org The process, often referred to as the Blanc chloromethylation, involves the in situ formation of a highly electrophilic species from formaldehyde and hydrogen chloride. wikipedia.org The mechanism proceeds by protonation of the formaldehyde carbonyl group under acidic conditions, which enhances the electrophilicity of the carbon atom. The aromatic or, in this case, the heterocyclic ring then attacks the activated aldehyde, leading to the formation of a hydroxymethyl intermediate. This intermediate is rapidly converted to the corresponding chloromethyl derivative under the reaction conditions. wikipedia.org
| Reagent/Catalyst | Role | Reference |
| Formaldehyde/Paraformaldehyde | Source of the methyl group | thieme-connect.de |
| Hydrogen Chloride | Activates formaldehyde and provides the chloride | thieme-connect.dewikipedia.org |
| Zinc Chloride | Lewis acid catalyst | wikipedia.org |
| Protic Acids (e.g., H2SO4) | Catalyst | wikipedia.org |
Utilizing In Situ Generated Chloromethylating Agents (e.g., Dimethoxymethane (B151124)/Chlorosulfonic Acid/Lewis Acids)
Alternative approaches for chloromethylation involve the in situ generation of the chloromethylating agent to avoid the handling of gaseous hydrogen chloride. A notable example is the use of dimethoxymethane in the presence of a Lewis acid like aluminum chloride and a chlorine source. dss.go.th This method provides a more controlled reaction environment. Another effective system involves the use of chloromethyl methyl ether (MOM-Cl), which can be generated in situ from dimethoxymethane and an acyl chloride with a Lewis acid catalyst. chempanda.com This approach is particularly useful for substrates that are sensitive to the harsh conditions of traditional Blanc chloromethylation. wikipedia.org Furthermore, a combination of a formaldehyde precursor, such as paraformaldehyde or 1,3,5-trioxane, and hydrogen chloride in the presence of a catalytic amount of a short-chain carboxylic acid has been reported as an efficient and environmentally friendly process for chloromethylation. google.com
Radical and Photo-induced Chlorination Strategies
Radical and photo-induced chlorination methods offer an alternative to electrophilic pathways, particularly for the functionalization of side chains. These reactions typically involve the generation of chlorine radicals, which can abstract a hydrogen atom from the methyl group of 2-methyloxolane, followed by reaction with a chlorine source. Recent advancements in photoredox catalysis have enabled the generation of alkyl radicals under mild conditions, often using visible light. iu.edu For instance, photo-induced cleavage of C-Cl bonds can be a powerful synthetic tool. nih.gov While direct photo-induced chlorination of the 2-methyl group on an oxolane ring is not extensively documented for this specific compound, the principles of such reactions are well-established for other alkyl-substituted aromatics and heterocycles. mdpi.comresearchgate.net These methods often utilize a radical initiator, such as an azo compound or a peroxide, and a chlorine source. google.com Visible light-mediated approaches are gaining traction as they offer a more sustainable and efficient synthetic methodology. mdpi.com The use of 2-methyltetrahydrofuran (B130290) as a solvent in photo-induced radical reactions has also been explored, where the solvent itself can act as a radical initiator under certain conditions. rsc.org
Application of N-Halosuccinimides and Related Reagents for Side-Chain Chlorination
N-Halosuccinimides, particularly N-chlorosuccinimide (NCS), are versatile and widely used reagents for the chlorination of side chains. researchgate.net These reagents are crystalline, easy to handle, and serve as a source of electrophilic halogen or can participate in radical reactions. researchgate.net The reaction of an alkyl-substituted compound with NCS, often in the presence of a radical initiator like benzoyl peroxide or under photo-irradiation, can selectively chlorinate the side chain. researchgate.netmdpi.com For example, the chlorination of toluenes using NCS has been reported, highlighting the utility of this reagent for benzylic chlorination. mdpi.commdpi.com This methodology could be applied to the synthesis of 2-(chloromethyl)-2-methyloxolane from 2-methyloxolane. The reaction mechanism typically involves the homolytic cleavage of the N-Cl bond to generate a succinimidyl radical and a chlorine radical, which then propagates the chain reaction. mdpi.com
Synthesis through Pre-functionalized Oxolane Precursors
An alternative and often more controlled approach to synthesizing this compound involves the transformation of an oxolane ring that already bears a functional group at the 2-position.
Transformation of Hydroxymethyl- or Aldehyde-Substituted Oxolanes to Chloromethyl Derivatives (e.g., using Thionyl Chloride)
A common and efficient method for the synthesis of this compound is the conversion of a corresponding alcohol, (2-methyloxolan-2-yl)methanol. This transformation can be readily achieved using various chlorinating agents, with thionyl chloride being a prominent example. The reaction of the alcohol with thionyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, proceeds via a nucleophilic substitution mechanism to yield the desired chloromethyl derivative. Temperature control is crucial to prevent unwanted side reactions. Similarly, an aldehyde group at the 2-position of the oxolane can be a precursor. The aldehyde can first be reduced to the corresponding alcohol, which is then chlorinated as described above.
| Precursor | Reagent | Product | Reference |
| (2-methyloxolan-2-yl)methanol | Thionyl Chloride | This compound | |
| 2-methyloxolane-2-carbaldehyde | 1. Reducing Agent (e.g., NaBH4) 2. Thionyl Chloride | This compound |
This two-step approach starting from the aldehyde offers a reliable and high-yielding route to the target compound.
Ring-Closing Reactions to Form the Oxolane Moiety with Integrated Chloromethyl Functionality
The formation of the this compound structure often relies on intramolecular cyclization, a type of ring-closing reaction. These reactions are pivotal in constructing the oxolane (tetrahydrofuran) ring with the chloromethyl group already incorporated.
One common strategy involves the intramolecular cyclization of olefinic amides. For instance, the reaction of specific olefinic amides with N-bromosuccinimide (NBS) in water can lead to the formation of brominated oxazine (B8389632) derivatives. These reactions proceed through an electrophilic addition at the carbon-carbon double bond, followed by cyclization. researchgate.net While this example illustrates the formation of a related heterocyclic system, the underlying principle of intramolecular cyclization is applicable.
Another approach is the DMSO/SOCl2 mediated intramolecular cyclization/methylthiolation of olefinic amides. researchgate.netnih.gov This method allows for the synthesis of various methylthiolated heterocycles, demonstrating the versatility of intramolecular cyclization in creating functionalized ring systems. researchgate.netnih.gov The reaction mechanism likely involves an initial activation of the amide, followed by nucleophilic attack from the olefinic moiety to close the ring.
Furthermore, radical cyclization presents a powerful tool for forming pyrrolidine (B122466) ring systems, which are structurally related to oxolanes. acs.org This suggests that radical-based methods could be adapted for the synthesis of this compound. Ruthenium(II) catalyzed ring closure of prochiral α-chloro-N-tosyl amides has also been studied, highlighting the potential for metal-catalyzed cyclization reactions. acs.org
These ring-closing strategies are fundamental in assembling the core oxolane structure and can be designed to incorporate the necessary chloromethyl and methyl substituents with a degree of regioselectivity.
Stereocontrolled Synthesis of Enantiopure this compound
Achieving stereocontrol in the synthesis of this compound is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities. wikipedia.org Enantioselective synthesis aims to produce a specific stereoisomer, either an enantiomer or a diastereomer, in a greater amount. wikipedia.org
Several approaches can be employed for the stereocontrolled synthesis of chiral molecules like this compound. These include:
Chiral Pool Synthesis: This method utilizes a readily available chiral starting material, which is then chemically transformed into the desired target molecule. wikipedia.org For the synthesis of an enantiopure oxolane derivative, a chiral alcohol or a related precursor could serve as the starting point.
Enantioselective Catalysis: This approach uses a chiral catalyst to favor the formation of one enantiomer over the other. wikipedia.orgrsc.org For instance, palladium-catalyzed reactions using TADDOL-derived phosphoramidite (B1245037) ligands have been successful in the enantioselective synthesis of 2-aryl-2H-chromenes. rsc.org A similar catalytic system could potentially be adapted for the asymmetric cyclization to form the oxolane ring. A general and highly enantioselective synthesis of α-amino acids has been developed using a chiral (S)-oxazaborolidine catalyst to reduce trichloromethyl ketones to (R)-secondary alcohols with high enantioselectivity. organic-chemistry.org This highlights the power of catalytic enantioselective reduction in creating chiral centers.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Once it has served its purpose, the auxiliary is removed.
Biocatalysis: This method employs enzymes as catalysts to perform stereoselective transformations. Enzymes are inherently chiral and can exhibit high levels of enantioselectivity.
An example of stereocontrolled synthesis is the Ireland-Claisen rearrangement, which has been used to construct contiguous quaternary stereocenters in the synthesis of chiral building blocks for oxygenated terpenoids. acs.org This demonstrates the potential for rearrangement reactions to establish complex stereochemistry.
Green Chemistry Paradigms in this compound Synthesis
A key aspect of green chemistry is the replacement of hazardous volatile organic compounds (VOCs) with more benign alternatives. acs.orgmdpi.com For reactions involved in the synthesis of this compound, several green solvents are being explored:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like lignocellulosic biomass, 2-MeTHF is considered a greener alternative to tetrahydrofuran (B95107) (THF). acs.orgnih.govresearchgate.netmdpi.com It can be produced from platform molecules like levulinic acid (LA) and furfural (B47365) (FAL). mdpi.comnih.gov 2-MeTHF has been shown to be effective in various reactions, including those involving organometallic reagents. researchgate.net
Cyrene (dihydrolevoglucosenone): This bio-based solvent is derived from cellulose (B213188) and is biodegradable and non-mutagenic. acs.org It is positioned as a replacement for highly polar aprotic solvents like DMF and NMP. acs.org
Other Green Solvents: The portfolio of green solvents also includes water, supercritical fluids, ionic liquids, and other bio-derived solvents like γ-valerolactone (GVL) and N-butylpyrrolidone (NBP). indianchemicalsociety.comresearchgate.net
Solvent-free reaction conditions represent an even greener approach, eliminating solvent waste altogether. indianchemicalsociety.com Microwave-assisted synthesis can often be performed without a solvent, leading to faster reaction times and cleaner products. indianchemicalsociety.com
| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Dihydrolevoglucosenone (Cyrene) |
| Source | Renewable (lignocellulosic biomass) mdpi.comnih.gov | Renewable (cellulose) acs.org |
| Key Features | Greener alternative to THF acs.orgnih.govresearchgate.netmdpi.com | Biodegradable, non-mutagenic acs.org |
| Precursors | Levulinic acid (LA), Furfural (FAL) mdpi.comnih.gov | Cellulose acs.org |
| Replaces | THF, other ether solvents acs.orgeasyfairsassets.com | DMF, NMP, DCM acs.org |
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and reduced waste generation. unimi.it Transition-metal catalyzed reactions, in particular, have emerged as powerful tools for constructing heterocyclic rings. unimi.it
For the synthesis of this compound and related heterocycles, various catalytic systems are being investigated:
Ruthenium Catalysis: Ruthenium-based catalysts have been employed for the N-oxidation of pyridine substrates using molecular oxygen as the primary oxidant, resulting in high yields under mild conditions. orientjchem.org Ruthenium catalysts are also effective for the hydrogenation of levulinic acid to γ-valerolactone, a precursor to 2-MeTHF. acs.org
Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions and have been applied to the cyanation of aryl halides using potassium hexacyanoferrate(II) as a non-toxic cyanide source. researchgate.netacs.org This avoids the use of highly toxic alkali cyanides. researchgate.net Palladium on carbon (Pd/C) is a cost-effective and recyclable catalyst for such transformations. researchgate.netacs.org
Nickel Catalysis: Nickel-catalyzed Kumada-Corriu coupling has been utilized in the synthesis of complex molecules, offering an efficient method for forming carbon-carbon bonds. acs.org
Organocatalysis: This branch of catalysis uses small organic molecules to catalyze reactions, avoiding the use of potentially toxic metals. dokumen.pub
The use of these catalytic methods can lead to shorter reaction times, higher yields, and a significant reduction in the generation of by-products, aligning with the principles of waste prevention. indianchemicalsociety.comorientjchem.org
| Catalyst Type | Example Application | Green Chemistry Advantage |
| Ruthenium | N-oxidation of pyridines; Hydrogenation of levulinic acid orientjchem.orgacs.org | High yield, mild conditions, use of O2 as oxidant orientjchem.org |
| Palladium | Cyanation of aryl halides with K4[Fe(CN)6] researchgate.netacs.org | Avoids toxic alkali cyanides, recyclable catalyst researchgate.net |
| Nickel | Kumada-Corriu coupling acs.org | Efficient C-C bond formation acs.org |
Scalability and Process Optimization in Industrial and Academic Settings
The transition of a synthetic route from a laboratory scale to an industrial process presents numerous challenges. acs.orggoogle.com Scalability requires the development of robust, safe, and cost-effective procedures. google.comacs.org
Key considerations for the scalable synthesis of this compound include:
Starting Material Cost and Availability: The economic viability of a large-scale synthesis is heavily dependent on the cost of the starting materials. acs.org Utilizing inexpensive and readily available precursors is crucial.
Process Safety: Reactions that are manageable on a small scale may pose significant safety risks when scaled up. For example, highly exothermic reactions or the use of hazardous reagents require careful engineering controls. indianchemicalsociety.com
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is essential for maximizing yield and throughput on an industrial scale. google.com
Purification: The development of efficient and scalable purification methods, such as distillation or crystallization, is critical to obtaining the final product with the required purity. chemicalbook.com
Waste Management: The environmental impact of a large-scale process is a major concern. Green chemistry principles, such as waste reduction and the use of recyclable catalysts, are vital for sustainable manufacturing. orientjchem.org
Several synthetic routes for related compounds have been developed with scalability in mind. For example, a two-step synthesis involving a nickel-catalyzed Kumada–Corriu coupling and Blanc chloromethylation was developed for a key intermediate, demonstrating a significant increase in yield and utilizing a cost-effective starting material. acs.org The use of one-pot reactions, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also improve the efficiency and scalability of a process. google.com
The development of scalable processes often involves a multidisciplinary approach, combining the expertise of organic chemists, chemical engineers, and process safety specialists.
Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 2 Methyloxolane
Nucleophilic Substitution Reactions at the Chloromethyl Group
The exocyclic chloromethyl group is a key site for nucleophilic attack, enabling the introduction of a wide array of functional groups. The mechanism of these substitution reactions is of fundamental interest.
Nucleophilic substitution reactions can proceed through two primary mechanisms: a unimolecular (S_N1) or a bimolecular (S_N2) pathway. The preferred mechanism is determined by several factors, including the structure of the substrate, the strength of the nucleophile, and the nature of the solvent. savemyexams.comtransformationtutoring.com
For 2-(chloromethyl)-2-methyloxolane, the chlorine atom is attached to a primary carbon. Primary alkyl halides strongly favor the S_N2 mechanism . libretexts.orglibretexts.org This is due to two main reasons:
Steric Hindrance: The S_N2 reaction involves a backside attack by the nucleophile on the electrophilic carbon. Primary carbons are relatively unhindered, allowing easy access for the nucleophile. transformationtutoring.com
Carbocation Instability: The alternative S_N1 mechanism proceeds through a carbocation intermediate. A primary carbocation, which would be formed from this compound, is highly unstable and thus energetically unfavorable. savemyexams.com
The S_N2 reaction is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. libretexts.org This process leads to an inversion of stereochemistry at the reaction center, although this is not observable in this achiral molecule. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile (rate = k[substrate][nucleophile]). savemyexams.com
To favor an S_N2 pathway, strong nucleophiles and polar aprotic solvents (e.g., DMSO, DMF, acetone) are typically employed. transformationtutoring.comlibretexts.org Conversely, an S_N1 mechanism would be favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation intermediate. libretexts.org However, given the primary nature of the substrate, the S_N1 pathway is highly unlikely for this compound.
Table 1: Factors Influencing S_N1 vs. S_N2 Mechanisms for this compound
| Factor | S_N2 Preference | S_N1 Preference | Predominant Mechanism for this compound |
| Substrate Structure | Methyl > Primary > Secondary | Tertiary > Secondary | S_N2 (Primary Halide) |
| Nucleophile | Strong (e.g., CN⁻, OH⁻, RS⁻) | Weak (e.g., H₂O, ROH) | Dependent on reaction conditions, but substrate favors S_N2 |
| Solvent | Polar Aprotic (e.g., DMSO, Acetone) | Polar Protic (e.g., H₂O, EtOH) | Dependent on reaction conditions |
| Leaving Group | Good (e.g., I⁻ > Br⁻ > Cl⁻) | Good (e.g., I⁻ > Br⁻ > Cl⁻) | Cl⁻ is a good leaving group |
The primary chloromethyl group of this compound is a versatile handle for introducing various functionalities via S_N2 reactions.
Carbon Nucleophiles: Reagents like alkali metal cyanides (e.g., NaCN, KCN) are effective carbon nucleophiles. The reaction with this compound is expected to yield 3-(2-methyloxolan-2-yl)propanenitrile, extending the carbon chain. nih.gov
Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) are strong oxygen nucleophiles that readily displace the chloride. For instance, reaction with sodium ethoxide would produce 2-(ethoxymethyl)-2-methyloxolane. Hydrolysis with aqueous hydroxide (B78521) would yield (2-methyloxolan-2-yl)methanol. Phenols can also be used as nucleophiles, often in the presence of a base. thieme-connect.de
Nitrogen Nucleophiles: Ammonia (B1221849) and primary or secondary amines are good nitrogen nucleophiles that can react to form the corresponding amines. For example, reaction with ammonia would lead to (2-methyloxolan-2-yl)methanamine. science-revision.co.uk The use of azide (B81097) ion (N₃⁻) is another common method to introduce a nitrogen functionality, which can be subsequently reduced to the primary amine. google.com
Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and react efficiently to form thioethers. For example, reaction with sodium thiomethoxide would yield 2-((methylthio)methyl)-2-methyloxolane.
Halogen Nucleophiles: A halide exchange reaction, known as the Finkelstein reaction, can be performed. Reacting this compound with sodium iodide (NaI) in acetone (B3395972) would produce 2-(iodomethyl)-2-methyloxolane. The iodide is a better leaving group than chloride, making the product a more reactive intermediate for subsequent substitutions.
Table 2: Representative Nucleophilic Substitution Reactions
| Nucleophile Type | Reagent Example | Product Structure | Product Name |
| Carbon | Sodium Cyanide (NaCN) | 3-(2-methyloxolan-2-yl)propanenitrile | |
| Oxygen | Sodium Ethoxide (NaOEt) | 2-(ethoxymethyl)-2-methyloxolane | |
| Nitrogen | Ammonia (NH₃) | (2-methyloxolan-2-yl)methanamine | |
| Sulfur | Sodium Thiomethoxide (NaSMe) | 2-((methylthio)methyl)-2-methyloxolane | |
| Halogen | Sodium Iodide (NaI) | 2-(iodomethyl)-2-methyloxolane |
While intermolecular reactions are common, the structure of this compound presents the possibility for intramolecular reactions under certain conditions. The proximity of the ether oxygen's lone pairs to the electrophilic chloromethyl carbon could facilitate intramolecular cyclization.
For instance, in the presence of a strong Lewis acid, the ether oxygen could act as an internal nucleophile. This could potentially lead to the formation of a bicyclic oxonium ion intermediate. Subsequent attack by a nucleophile could result in a rearranged product or ring-opening. Such rearrangements are well-documented for other systems, like the cyclization of unsaturated N-chloroamines. thieme-connect.de While specific studies on this compound are not prevalent, the principles of intramolecular reactions suggest that such pathways could be accessible, potentially leading to the formation of substituted oxepane (B1206615) or other heterocyclic systems depending on the reaction conditions and the nature of the attacking nucleophile.
Ring-Opening Polymerization (ROP) and Copolymerization of Oxolane Derivatives
The oxolane ring, a five-membered cyclic ether, can undergo cationic ring-opening polymerization (CROP). While the parent tetrahydrofuran (B95107) (THF) readily polymerizes, substituted derivatives like 2-methyloxolane show different reactivity.
Cationic ring-opening polymerization (CROP) of cyclic ethers like oxolane is typically initiated by strong electrophiles, such as Lewis acids (e.g., BF₃·OEt₂) or protonic acids. researchgate.netmdpi.com The polymerization proceeds via an oxonium ion active center.
However, 2-methyloxolane (2-MeTHF), a closely related compound, is known to be relatively inert to homopolymerization. acs.org This reluctance to polymerize is attributed to a lower ring strain compared to smaller epoxides and oxetanes, and potential steric hindrance from the methyl group. It is expected that this compound would exhibit similar or even lower reactivity in homopolymerization due to the additional steric bulk of the chloromethyl group. CROP is often difficult to control, and side reactions can lead to the formation of cyclic oligomers. acs.org
Although homopolymerization is challenging, 2-methyloxolane can be effectively copolymerized with more reactive cyclic monomers, such as epoxides and lactones. This strategy allows for the incorporation of the oxolane unit into polymer chains, modifying the properties of the final material.
Research has demonstrated the successful copolymerization of 2-MeTHF with propylene (B89431) oxide (PO), an epoxide, using Lewis and Brønsted acids as catalysts. acs.orgrug.nl These reactions yield polyether polyols. By controlling the reaction conditions, such as using a heteropolyacid catalyst and a diol initiator, the formation of undesirable cyclic byproducts can be minimized. acs.org The incorporation of 2-MeTHF occurs via alkylation of the 2-MeTHF by the protonated epoxide. rug.nl It is highly probable that this compound could be similarly copolymerized, with the pendant chloromethyl group offering a site for post-polymerization modification.
Copolymerization with lactones, such as ε-caprolactone or lactide, is another viable route. rsc.orgresearchgate.net This can be achieved through concurrent ring-opening polymerization and polycondensation, yielding polyesters with tunable thermal and mechanical properties. rsc.org The incorporation of the substituted oxolane unit would introduce ether linkages into the polyester (B1180765) backbone, affecting properties like flexibility and hydrophilicity.
Table 3: Copolymerization of 2-MeTHF with Propylene Oxide (PO) acs.org
| Ratio 2-MeTHF:PO | Initiator/Catalyst | Molar Content 2-MeTHF in Copolymer (%) | Molecular Weight (M_n, g/mol ) |
| 10:1 | H₂O / BF₃·OEt₂ | 48 | 1200 |
| 5:1 | H₂O / BF₃·OEt₂ | 49 | 1400 |
| 1:1 | H₂O / BF₃·OEt₂ | 29 | 1600 |
| 23:1 | Diethylene Glycol / H₃PW₁₂O₄₀ | 35 | 2300 |
This data for 2-methyloxolane (2-MeTHF) is presented as a model for the expected behavior of this compound.
Electrophilic and Radical Reactions Involving the Oxolane Ring
The oxolane ring of this compound, being an ether, is susceptible to reactions with electrophiles and can also undergo radical-mediated transformations.
Reactions with strong electrophiles, such as Lewis acids or strong protic acids, can lead to the cleavage of the oxolane ring. The oxygen atom of the ether is protonated or coordinates to the Lewis acid, activating the ring towards nucleophilic attack. The subsequent ring-opening can result in a variety of products, depending on the nucleophile present in the reaction medium.
While less common for simple ethers, radical reactions involving the oxolane ring can be initiated under specific conditions, such as exposure to high temperatures or UV radiation in the presence of a radical initiator. These reactions typically proceed via hydrogen atom abstraction from one of the methylene (B1212753) groups of the ring, generating a carbon-centered radical. This radical can then undergo further reactions, such as rearrangement or reaction with other molecules.
Catalytic Transformations of this compound
Catalytic methods offer efficient pathways for the transformation of this compound into a range of other valuable chemical structures. These transformations can target either the chloromethyl group or the oxolane ring itself.
The chloromethyl group in this compound can serve as an electrophilic partner in cross-coupling reactions to form new carbon-carbon bonds. While primary alkyl chlorides can be challenging substrates for some cross-coupling reactions, specific catalytic systems have been developed to facilitate their participation.
For instance, nickel-catalyzed cross-coupling reactions are known to be effective for the coupling of alkyl halides with various organometallic reagents. In a potential application, this compound could be coupled with Grignard reagents (organomagnesium compounds) or organozinc reagents in the presence of a suitable nickel catalyst. The general scheme for such a reaction would be:
2-(ClCH₂)-2-Me-oxolane + R-MgX → 2-(RCH₂)-2-Me-oxolane + MgXCl
where 'R' represents an alkyl or aryl group from the Grignard reagent. The choice of ligands on the nickel catalyst is crucial for achieving high efficiency and selectivity in these reactions.
Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could potentially be employed, although these are more commonly used for aryl and vinyl halides. The development of new catalyst systems is expanding the scope of these reactions to include alkyl halides like this compound.
The chlorine atom of the chloromethyl group is a good leaving group, making it amenable to nucleophilic substitution reactions. This allows for the conversion of the chloromethyl group into a wide array of other functional groups, significantly enhancing the synthetic utility of this compound.
Common nucleophiles that can displace the chloride include:
Hydroxide (OH⁻): to form the corresponding alcohol, 2-(hydroxymethyl)-2-methyloxolane.
Alkoxides (RO⁻): to form ethers, 2-((alkoxy)methyl)-2-methyloxolane.
Cyanide (CN⁻): to form the nitrile, 2-(cyanomethyl)-2-methyloxolane.
Azide (N₃⁻): to form the azide, 2-(azidomethyl)-2-methyloxolane.
Amines (RNH₂, R₂NH): to form primary, secondary, or tertiary amines.
These functional group interconversions are typically carried out in a suitable solvent, and the reaction conditions (temperature, reaction time) are optimized to maximize the yield of the desired product. The table below summarizes some potential functional group interconversions.
| Reagent | Product Functional Group | Product Name |
| Sodium Hydroxide (NaOH) | Alcohol | 2-(Hydroxymethyl)-2-methyloxolane |
| Sodium Methoxide (NaOCH₃) | Ether | 2-((Methoxy)methyl)-2-methyloxolane |
| Potassium Cyanide (KCN) | Nitrile | 2-(Cyanomethyl)-2-methyloxolane |
| Sodium Azide (NaN₃) | Azide | 2-(Azidomethyl)-2-methyloxolane |
| Ammonia (NH₃) | Primary Amine | (2-Methyl-oxolan-2-yl)methanamine |
Computational Chemistry and Spectroscopic Probes for Reaction Mechanism Elucidation
Computational chemistry, in conjunction with spectroscopic techniques, provides powerful tools for understanding the intricate details of reaction mechanisms involving this compound.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and energetics of molecules and transition states. For reactions involving this compound, DFT calculations can provide valuable insights that are often difficult to obtain experimentally.
For the cationic ring-opening polymerization, DFT can be used to model the structures of the monomer, the growing polymer chain with its oxonium ion end-group, and the transition state for the ring-opening step. By calculating the energies of these species, the activation energy for propagation can be determined, offering a theoretical basis for understanding the reaction rate. Furthermore, the relative energies of different potential termination pathways can be calculated to predict the likelihood of each process.
In the context of nucleophilic substitution at the chloromethyl group, DFT calculations can elucidate the reaction mechanism (Sₙ1 vs. Sₙ2). The geometries and energies of the reactants, transition state, and products can be computed to determine the preferred reaction pathway. For example, a calculation could model the approach of a nucleophile to the carbon atom of the chloromethyl group, revealing the structural changes that occur during the displacement of the chloride ion.
These theoretical studies, when benchmarked against experimental data from spectroscopic probes like NMR and IR spectroscopy, provide a comprehensive picture of the chemical reactivity of this compound.
In Situ Spectroscopic Monitoring of Reaction Progress
The real-time analysis of chemical reactions through in situ spectroscopy offers profound insights into reaction kinetics, mechanisms, and the transient species that may form. For reactions involving this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy are invaluable for continuous monitoring without the need for sample extraction. These methods provide a continuous stream of data, allowing for the precise determination of reaction rates and the identification of factors influencing the reaction pathway.
Detailed kinetic profiles can be constructed by tracking the concentration of reactants, products, and any detectable intermediates over time. mt.com For instance, in a substitution reaction where the chlorine atom of this compound is replaced by another group, in situ spectroscopy allows for the simultaneous observation of the decrease in the starting material's characteristic spectral signals and the emergence of the product's signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
In situ FTIR spectroscopy is a powerful tool for monitoring reactions in solution. By inserting a probe directly into the reaction vessel, spectra can be collected at regular intervals. For a reaction involving this compound, the disappearance of the C-Cl stretching vibration and the appearance of a new band corresponding to the newly formed bond can be tracked. For example, in a reaction with an alcohol to form an ether, the C-O stretching vibration of the product would be monitored. The data obtained can be used to generate concentration-time profiles, from which reaction orders and rate constants can be derived.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, making it highly suitable for mechanistic investigations. bris.ac.uk While standard NMR requires sample extraction, flow NMR techniques or the use of specialized reaction tubes allow for in situ monitoring. In a reaction of this compound, the chemical shift of the chloromethyl protons (-CH₂Cl) is a key indicator. As the reaction proceeds, the signal corresponding to these protons will diminish, while new signals corresponding to the protons in the product molecule will appear. For example, if the chloromethyl group is converted to a different functional group, the chemical shift and splitting pattern of the methylene protons will change significantly.
Raman Spectroscopy
Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous or highly polar media, where FTIR can be challenging due to solvent interference. It is also highly sensitive to changes in non-polar bonds. For this compound, the C-Cl stretch is Raman active and can be used to monitor the consumption of the starting material. This technique can be particularly useful for studying reactions in biphasic systems. nih.gov
The following tables represent hypothetical data that could be obtained from in situ spectroscopic monitoring of a substitution reaction of this compound.
Table 1: In Situ FTIR Monitoring of a Substitution Reaction
| Time (minutes) | Absorbance of C-Cl Stretch (arbitrary units) | Absorbance of Product C-X Stretch (arbitrary units) |
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 20 | 0.72 | 0.28 |
| 30 | 0.61 | 0.39 |
| 40 | 0.52 | 0.48 |
| 50 | 0.44 | 0.56 |
| 60 | 0.37 | 0.63 |
Table 2: In Situ ¹H NMR Monitoring of a Substitution Reaction
| Time (minutes) | Integral of -CH₂Cl Signal (relative units) | Integral of Product -CH₂X Signal (relative units) |
| 0 | 2.00 | 0.00 |
| 15 | 1.65 | 0.35 |
| 30 | 1.35 | 0.65 |
| 45 | 1.08 | 0.92 |
| 60 | 0.86 | 1.14 |
| 75 | 0.68 | 1.32 |
| 90 | 0.53 | 1.47 |
These data tables illustrate how the progress of a reaction involving this compound can be quantitatively tracked in real-time, providing a robust basis for kinetic and mechanistic analysis.
Advanced Applications in Organic Synthesis and Materials Science
2-(Chloromethyl)-2-methyloxolane as a Versatile Synthetic Intermediate
The presence of a primary alkyl chloride makes this compound an excellent electrophile for a variety of nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the introduction of the 2-methyl-2-oxolanylmethyl moiety into a wide range of molecular architectures.
The functionalized oxolane ring of this compound serves as a valuable synthon for constructing more elaborate heterocyclic frameworks. The chloromethyl group acts as a reactive handle that can be used to forge new carbon-heteroatom bonds, leading to the assembly of complex structures.
Research has demonstrated that similar chloromethyl-substituted heterocycles are effective scaffolds for synthetic elaboration. nih.gov For instance, the alkylation of nitrogen-containing heterocycles like pyrazoles and indoles with electrophiles such as 2-(chloromethyl)oxirane (a structural analog) is a key step in the regioselective synthesis of fused heterocyclic systems like pyrazolo[1,5-a] Current time information in Богородский район, RU.nih.govdiazepin-4-ones. mdpi.com This strategy highlights the potential of this compound to participate in similar N-alkylation reactions, where the nitrogen atom of a heterocyclic core displaces the chloride to form a new, more complex molecule.
Furthermore, the reaction of 2-(halomethyl)oxazoles with various nucleophiles is a well-established method for creating extended oxazole (B20620) derivatives. nih.gov By analogy, this compound can react with dinucleophilic species, where one nucleophilic center displaces the chloride and the other participates in a subsequent cyclization, yielding novel heterocyclic systems containing the substituted oxolane ring. This approach is instrumental in generating libraries of compounds for various screening purposes. amazonaws.com
Table 1: Potential Reactions for Heterocycle Synthesis
| Reactant Class | Reaction Type | Potential Product Class |
|---|---|---|
| NH-Heterocycles (e.g., Pyrazole, Imidazole, Indole) | N-Alkylation | N-Substituted Heterocycles |
| Amine Nucleophiles (e.g., Anilines, Hydrazines) | Nucleophilic Substitution | 2-Methyl-oxolane-2-ylmethylamines |
Chloromethyl-substituted compounds are recognized as crucial intermediates in the synthesis of a wide array of fine and specialty chemicals, including pharmaceuticals and agrochemicals. rsc.org The incorporation of the 2-methyloxolane moiety can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical determinants of biological activity.
A notable example from a related class of compounds is the synthesis of the anti-inflammatory drug Oxaprozin, which utilizes a 2-(halomethyl)oxazole as a key reactive scaffold. nih.gov This demonstrates that the functionalized heterocyclic motif can be a core component of a pharmacologically active agent. Consequently, this compound is considered a valuable precursor for creating new chemical entities (NCEs) where the substituted oxolane ring may confer specific biological properties or act as a stable scaffold for further functionalization. thieme-connect.de Its use extends to the development of specialty chemicals where the oxolane ring contributes to desired material properties.
One of the most direct applications of this compound is as an alkylating agent. The chloromethyl group is susceptible to nucleophilic attack, allowing the covalent attachment of the 2-methyl-oxolane-2-ylmethyl group to various substrates. rsc.org
This is typically achieved via an SN2 mechanism, where a nucleophile displaces the chloride ion. A wide range of nucleophiles can be employed in this transformation:
Oxygen Nucleophiles: Alcohols and phenols can be alkylated to form the corresponding ethers.
Nitrogen Nucleophiles: Primary and secondary amines react to yield secondary and tertiary amines, respectively. Azide (B81097) ions can also be used to introduce an azido (B1232118) group, which is a versatile functional group for further reactions like click chemistry. nih.gov
Sulfur Nucleophiles: Thiols and thiophenols readily form thioethers upon reaction. nih.gov
Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonic esters, can be used for C-C bond formation, extending the carbon chain. nih.gov
This versatility makes this compound a powerful tool for chemists to modify existing molecules, introducing the sterically defined and chemically stable oxolane ring to tune properties for specific applications. google.com
Contributions to Polymer Science and Engineering
In polymer science, this compound is a monomer of significant interest due to its ability to undergo ring-opening polymerization (ROP). This process can lead to the formation of functional aliphatic polyethers, whose properties can be tailored by the polymerization method and the choice of comonomers.
Cyclic ethers, including oxolanes (tetrahydrofurans), are known to undergo cationic ring-opening polymerization (CROP). researchgate.netmdpi.com This process is typically initiated by strong electrophiles, such as protic acids or Lewis acids, which activate the monomer towards nucleophilic attack by another monomer molecule or the growing polymer chain. libretexts.orgwikipedia.org
While the parent compound 2-methyloxolane can be polymerized, the presence of the chloromethyl substituent in this compound introduces a functional handle. Research on similarly structured monomers, such as α-chloromethyl-α-methyl-β-propiolactone, has shown that they can be effectively polymerized using a range of initiators, including electrophiles, nucleophiles, and organometallic compounds. psu.edu This suggests that this compound is also a viable monomer for homopolymerization. The resulting polymer, poly(this compound), would feature a pendant chloromethyl group on each repeating unit. This functional polymer is a platform for post-polymerization modification, where the chlorine atoms can be substituted to introduce a variety of other functional groups, creating a family of materials with diverse properties from a single parent polymer.
The versatility of this compound is further expanded through its ability to be copolymerized with other cyclic monomers. This approach allows for the synthesis of copolymers with precisely controlled compositions and properties.
Copolymerization with Propylene (B89431) Oxide: The cationic copolymerization of tetrahydrofuran (B95107) (THF) and its derivatives with epoxides like propylene oxide (PO) is a well-documented process for producing random or block polyether copolymers. lew.roresearchgate.netdoi.org Using a suitable cationic initiator, this compound can be copolymerized with propylene oxide. The resulting copolymer would integrate the structural features of both monomers, leading to a polyether with pendant chloromethyl groups randomly distributed or in blocks along the chain. These functional groups can serve as sites for cross-linking or for grafting other polymer chains, thereby creating novel materials such as thermoplastic elastomers or functional coatings. nih.gov
Copolymerization with Beta-Butyrolactone (B51020): The ring-opening copolymerization of lactones, such as beta-butyrolactone (BBL), with cyclic ethers offers a route to functionalized polyesters or poly(ester-ether)s. encyclopedia.pub Various catalytic systems, including anionic and coordination-insertion catalysts, are effective for this transformation. cornell.edunih.gov Copolymerizing this compound with BBL could yield novel biodegradable polymers. The incorporation of the oxolane unit into the polyester (B1180765) backbone would modify its thermal and mechanical properties, while the pendant chloromethyl group would provide a site for further functionalization, enhancing the material's utility for applications in biomedical devices or specialty plastics.
Table 2: Potential Copolymerization Schemes
| Comonomer | Polymerization Type | Potential Copolymer | Key Feature |
|---|---|---|---|
| Propylene Oxide | Cationic Ring-Opening | Poly(ether) | Functional polyether with pendant chloro groups |
Design and Synthesis of Functional Polyethers and Co-polyethers with Pendant Chloromethyl Groups
The synthesis of functional polyethers utilizing this compound is primarily achieved through cationic ring-opening polymerization (CROP). researchgate.net This class of polymerization is a chain-growth process where cyclic monomers are sequentially added to a growing polymer chain, which has a reactive cationic center at its terminus. uc.edu The driving force for the ring-opening of cyclic ethers like oxolanes is the release of ring strain. researchgate.netacs.org
However, the polymerization of substituted oxolanes such as this compound presents unique challenges. The presence of the methyl group at the 2-position, as seen in the related compound 2-methyloxolane (2-MeTHF), is known to significantly hinder homopolymerization due to steric effects and lower ring strain compared to unsubstituted tetrahydrofuran. researchgate.netgoogle.com Although 2-MeTHF is difficult to homopolymerize, it can be incorporated into polymer chains via copolymerization with more reactive monomers. researchgate.netuni-rostock.de
Consequently, a viable strategy for creating polymers containing the this compound unit is through its cationic copolymerization with other cyclic ethers that exhibit higher reactivity and homopolymerizability. uni-rostock.de Suitable comonomers include less-substituted or more strained cyclic ethers such as ethylene (B1197577) oxide, propylene oxide, and oxetanes like 3,3-bis(chloromethyl)oxetane. acs.orgresearchgate.net This approach allows for the synthesis of random or block co-polyethers where the pendant chloromethyl groups are distributed along the polymer backbone, providing reactive sites for further modification. The resulting copolymers combine the properties of the comonomers, with the added functionality of the chloromethyl group.
The table below outlines potential comonomers for the synthesis of functional co-polyethers with this compound.
| Comonomer | Polymerization Method | Resulting Copolymer Structure | Potential Properties |
| Ethylene Oxide (Oxirane) | Cationic Ring-Opening Polymerization (CROP) | Random or Block Co-polyether | Increased hydrophilicity, water-solubility, biocompatibility. |
| Propylene Oxide | Cationic Ring-Opening Polymerization (CROP) | Random or Block Co-polyether | Enhanced solubility in organic solvents, lower crystallinity. |
| Tetrahydrofuran (Oxolane) | Cationic Ring-Opening Polymerization (CROP) | Random Co-polyether | Flexible backbone, good elastomeric properties. |
| 3,3-Bis(chloromethyl)oxetane | Cationic Ring-Opening Polymerization (CROP) | Random Co-polyether | Increased density of reactive chloromethyl groups, higher glass transition temperature. |
Post-Polymerization Modification of Chloromethylated Polymers
The true value of incorporating this compound into a polymer backbone lies in the versatility of the pendant chloromethyl group for post-polymerization modification. nih.gov This strategy allows for the creation of a diverse range of functional materials from a single parent polymer, ensuring that the resulting products retain the same degree of polymerization and backbone structure. nih.govwwu.edu
The chloromethyl group (—CH₂Cl) serves as a highly effective electrophilic handle for nucleophilic substitution reactions. researchgate.netamanote.com The chlorine atom is a good leaving group, facilitating attack by a wide variety of nucleophiles to form a new covalent bond. encyclopedia.pubcetjournal.it This chemical reactivity enables the introduction of numerous functional moieties onto the polyether backbone, thereby tailoring the polymer's physical and chemical properties for specific applications.
A prominent example of this strategy is the reaction of the chloromethyl groups with sodium azide to produce polyethers with pendant azidomethyl groups (—CH₂N₃). google.com The azide group can then participate in "click" chemistry reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, offering a highly efficient and specific method for attaching complex molecules. Other common nucleophilic substitution reactions involve amines, carboxylates, alkoxides, and thiols to introduce functionalities like amino, ester, ether, and thioether linkages, respectively. These modifications can dramatically alter properties such as solubility, thermal stability, and chemical reactivity. amanote.comsid.ir
The following table details various nucleophilic reagents and the functional groups they introduce onto the chloromethylated polymer backbone.
| Nucleophilic Reagent | Formula | Introduced Functional Group | Name of Functional Group |
| Sodium Azide | NaN₃ | -CH₂N₃ | Azidomethyl |
| Ammonia (B1221849) / Primary Amine | NH₃ / RNH₂ | -CH₂NHR | Amino / Substituted Amino |
| Sodium Carboxylate | RCOONa | -CH₂OC(O)R | Ester |
| Sodium Phenoxide | ArONa | -CH₂OAr | Aryl Ether |
| Sodium Thiolate | RSNa | -CH₂SR | Thioether |
| Sodium Cyanide | NaCN | -CH₂CN | Cyanomethyl (Nitrile) |
| Potassium Phthalimide | C₈H₄KNO₂ | -CH₂(C₈H₄O₂N) | Phthalimidomethyl |
Role in Sustainable Chemistry and Bio-Based Materials
The use of this compound is positioned at the intersection of functional polymer synthesis and sustainable chemistry. Its potential as a bio-based monomer stems from its structural relationship to 2-methyloxolane, also known as 2-methyltetrahydrofuran (B130290) (2-MeTHF). bohrium.comacs.org 2-MeTHF is recognized as a key platform chemical derivable from renewable resources; it is produced from levulinic acid, which in turn can be obtained from the acid-catalyzed degradation of C6 sugars found in lignocellulosic biomass. uni-rostock.demdpi.comresearchgate.net This synthetic lineage suggests a viable pathway for producing this compound from non-fossil fuel-based feedstocks, such as agricultural waste. mdpi.comnih.gov
By integrating monomers derived from biomass into polymer synthesis, the resulting materials gain a significant renewable carbon content, reducing the dependence on petrochemical resources. frontiersin.orgaalto.fi This aligns with the principles of green chemistry, which advocate for the use of renewable feedstocks to create more sustainable products. nih.govmdpi.comnih.gov The development of polymers from monomers like this compound is a critical step toward creating a more circular economy for plastics and materials. bohrium.comrsc.org
Furthermore, the functional polyethers synthesized from this monomer contribute to sustainability beyond their renewable origin. The ability to perform post-polymerization modifications allows for the design of materials with specific, advanced functionalities. researchgate.net This includes the potential to introduce groups that enhance biodegradability or facilitate chemical recycling. For instance, the polyether backbone itself, particularly when copolymerized with certain monomers, can be susceptible to degradation. uc.edu The versatility offered by the pendant chloromethyl group enables the creation of high-value, specialty polymers for applications in medicine, coatings, and advanced manufacturing, all while building upon a sustainable, bio-based foundation. researchgate.net
Concluding Remarks and Future Perspectives
Summary of Key Achievements and Research Insights
The primary insight into 2-(Chloromethyl)-2-methyloxolane is its potential as a functionalized derivative of the green solvent 2-methyloxolane. Its structure suggests it is a promising intermediate for synthesis, combining the favorable properties of the oxolane ring with the reactivity of a chloromethyl group. However, the notable lack of dedicated research underscores a significant gap in the exploration of substituted bio-based platform molecules.
Identification of Promising Avenues for Future Research
Future research should focus on developing and optimizing a scalable and sustainable synthesis for this compound. A thorough characterization of its physicochemical properties and a systematic investigation of its reactivity with a diverse range of nucleophiles are essential. Exploring its potential as a monomer for polymerization could also be a fruitful area of investigation.
Potential Impact on Related Fields of Chemical Science and Technology
If derived from bio-based 2-methyloxolane, this compound could serve as a renewable building block for the synthesis of specialty chemicals, polymers, and active pharmaceutical ingredients. Its application could contribute to the broader goal of transitioning from petrochemical-based feedstocks to sustainable alternatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
